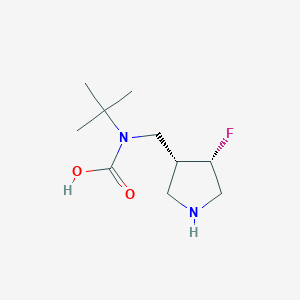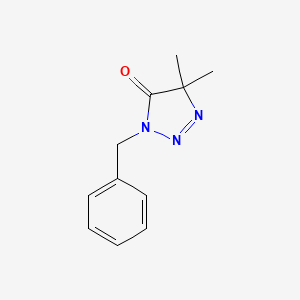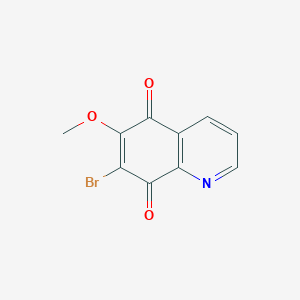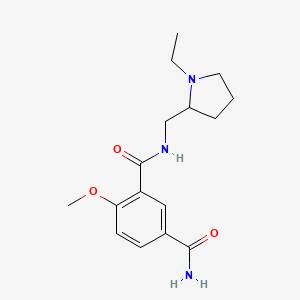
N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide is a complex organic compound featuring a pyrrolidine ring, a methoxy group, and an isophthalamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 1-ethylpyrrolidine with a suitable alkylating agent to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with similar structural features.
N-Ethyl-2-pyrrolidone (NEP): Another solvent with similar properties but different applications.
Pyrrolidin-2-one: A lactam with diverse biological activities
Uniqueness
N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
23694-34-0 |
|---|---|
Molecular Formula |
C16H23N3O3 |
Molecular Weight |
305.37 g/mol |
IUPAC Name |
3-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H23N3O3/c1-3-19-8-4-5-12(19)10-18-16(21)13-9-11(15(17)20)6-7-14(13)22-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H2,17,20)(H,18,21) |
InChI Key |
QEISATHFEZVMAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


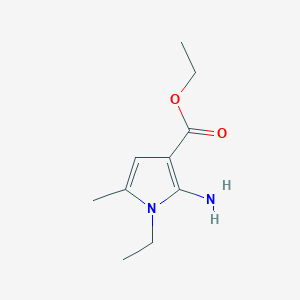
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-3-methyloct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12878748.png)
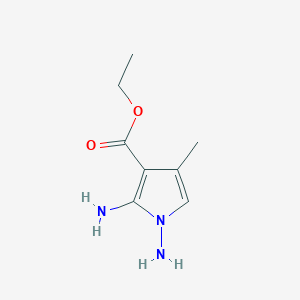
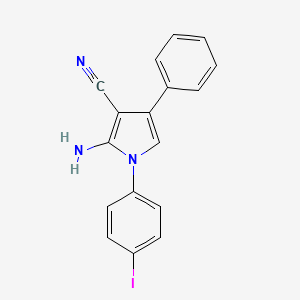
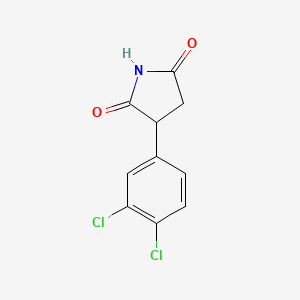
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
